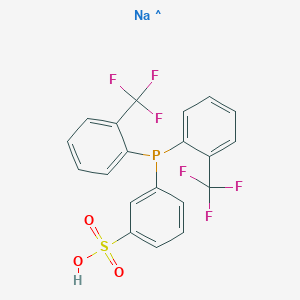

o-DAN2PHOS

Description

Significance of Chiral Ligands in Asymmetric Synthesis

Chiral ligands are essential components in asymmetric catalysis, acting as the source of chirality that is transferred from the catalyst to the reacting substrate. By coordinating to a metal center, these ligands create a chiral environment around the active site, influencing the approach of prochiral substrates and favoring the formation of one stereoisomeric product. This process, known as chiral induction, allows for the synthesis of enantiomerically pure compounds, avoiding the need for costly and inefficient resolution steps. The development of highly effective chiral ligands that enhance both the selectivity and rate of asymmetric reactions is a continuous area of research. ajchem-b.comresearchgate.netnih.gov

Evolution of Diphosphine Ligand Architectures in Homogeneous Catalysis

The evolution of diphosphine ligands in homogeneous catalysis has seen the development of a wide variety of structures with different backbones and substituents. wikipedia.org Early examples include ligands with flexible alkyl chains linking the two phosphine (B1218219) groups. Subsequent generations introduced rigid backbones, such as those found in atropisomeric biaryl diphosphines like BINAP, which provide more defined coordination geometries and improved stereocontrol. rsc.orgpnas.org The design of diphosphine ligands often focuses on tuning their electronic and steric properties, including their bite angle, which significantly influences the reactivity and selectivity of the metal center. wikipedia.orgresearchgate.net This ongoing development has led to ligands with enhanced performance in various catalytic transformations, including asymmetric hydrogenation, coupling reactions, and cycloadditions. ajchem-b.comrsc.orgpnas.orgacs.org

Classification and Structural Features of the DANPHOS Ligand Family

The DANPHOS ligand family represents a class of sulfonated triarylphosphines characterized by the presence of sulfonate groups on the aryl rings and often trifluoromethyl substituents. researchgate.net These structural features impart specific properties, such as water solubility, which can be advantageous for biphasic catalysis and catalyst recovery. researchgate.net The incorporation of electron-withdrawing trifluoromethyl groups can influence the electronic properties of the phosphine donors, affecting their coordination to the metal center and subsequent catalytic activity. researchgate.net The general structure of DANPHOS ligands involves phosphine centers substituted with aryl groups, some of which bear sulfonate and/or trifluoromethyl functionalities. The specific arrangement and number of these substituents define individual members of the DANPHOS family.

Contextualization of o-DAN2PHOS within Modern Catalytic Research

This compound is a specific member of the DANPHOS ligand family. While general information about the DANPHOS family highlights sulfonated and trifluoromethylated triarylphosphines used in catalysis, particularly biphasic systems researchgate.net, this compound is noted as a phosphine ligand that can be used in palladium catalyst compositions. google.com These palladium catalysts, generated from a palladium salt and a suitable ligand like this compound, have shown utility in various reactions, including those relevant to the synthesis of complex organic molecules. google.com The focus on specific DANPHOS ligands like this compound in patent literature and research indicates their exploration for particular catalytic applications, leveraging their unique structural and property profiles. google.com Research findings suggest that DAN2PHOS, a related trifluoromethylated sulfonated triarylphosphine, has been employed in the telomerization of 1,3-butadiene (B125203) with acetic acid, demonstrating high turnover numbers and selectivity under specific conditions in an ionic liquid medium. researchgate.net This provides a context for the type of reactions where this compound, with its similar structural features, might find application.

Data Table: Example Catalytic Performance of a Related DANPHOS Ligand

| Reaction | Catalyst System | Conditions | Turnover Number (TON) | Selectivity (Telomers) | Conversion (1,3-butadiene) |

| Telomerization of 1,3-butadiene with acetic acid | Pd(II) Acetate (B1210297) / DAN2PHOS | 100 °C, 24 h, Ionic Liquid | 14,600 | 89% | 75% |

Detailed Research Findings (Contextual):

Research involving related DANPHOS ligands, such as DAN2PHOS, in palladium-catalyzed reactions in ionic liquids has shown promising results for reactions like the telomerization of 1,3-butadiene with acetic acid. researchgate.net The use of these sulfonated and trifluoromethylated phosphines has been reported to increase reaction rates compared to non-trifluoromethylated counterparts and allows for catalyst recycling in biphasic systems. researchgate.net While specific detailed catalytic performance data solely for this compound across a range of reactions was not extensively available in the immediate search results, its classification within this family and mention in catalytic contexts google.com suggest its investigation for applications benefiting from its water solubility and electronic properties. The design of such ligands aims to achieve high efficiency and selectivity in transition metal-catalyzed transformations.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H13F6NaO3PS |

|---|---|

Molecular Weight |

501.3 g/mol |

InChI |

InChI=1S/C20H13F6O3PS.Na/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26;/h1-12H,(H,27,28,29); |

InChI Key |

YEIXYZZDTHIVCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC=CC=C3C(F)(F)F.[Na] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for O Dan2phos

Methodologies for Chiral Diphosphine Ligand Synthesis

The synthesis of chiral diphosphine ligands is a key area in asymmetric catalysis. These ligands, including those related to the DANPHOS family, are synthesized through various methodologies to control their stereochemistry and electronic properties.

Preparation of Key Precursors for o-DAN2PHOS

The synthesis of this compound, like other complex organic molecules, relies on the preparation of appropriate phosphine (B1218219) precursors. While specific precursors for this compound are not explicitly detailed in the provided search results, the synthesis of phosphine ligands generally involves reactions of phosphide (B1233454) species with suitable organic halides or other electrophiles. For instance, diphenylphosphine (B32561) can be a starting material for the synthesis of diphosphine ligands. beilstein-journals.org The preparation of precursors often requires rigorous experimental conditions, free from oxygen and water, due to the air-sensitive nature of some phosphorus compounds. tesisenred.net

Multi-Step Synthetic Approaches for this compound

The synthesis of complex molecules like this compound typically involves multi-step synthetic approaches. libretexts.orgvapourtec.com These strategies are employed when the desired compound cannot be obtained in a single reaction or when a sequence of reactions is more efficient. vapourtec.com Multi-step syntheses require careful planning and analysis, considering the scope and limitations of each individual reaction step. libretexts.org While a specific multi-step route for this compound is not provided, the synthesis of related phosphine ligands often involves sequential reactions to build the desired molecular architecture and introduce necessary functional groups. beilstein-journals.org

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold can be functionalized and derivatized to tune its properties for specific catalytic applications. This includes introducing groups that enhance solubility or modify electronic characteristics.

Introduction of Solubilizing Groups (e.g., Sulfonation)

The introduction of solubilizing groups, such as sulfonate groups, is a common strategy to make phosphine ligands water-soluble. Sulfonation involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group (-SO3H). chemithon.comwikipedia.org This process is a widely used electrophilic aromatic substitution. wikipedia.org Sulfonated phosphines, including those in the DANPHOS family like Dan2phos, have been employed in aqueous biphasic catalytic systems, allowing for easier separation and recycling of the catalyst. rsc.orgd-nb.info The presence of sulfonate groups can render the ligand anionic, enabling interactions with cationic supports, such as functionalized polymer particles, which can act as catalyst carriers in multiphasic systems. rsc.orgd-nb.info

Trifluoromethylation Strategies and Their Impact on Ligand Properties

Trifluoromethylation, the introduction of trifluoromethyl (CF3) groups, is another important derivatization strategy for phosphine ligands. This compound itself contains bis(3,5-trifluoromethyl)phenyl rings in its structure. rsc.orgd-nb.info Trifluoromethyl groups are strongly electron-withdrawing. tesisenred.netrsc.org The incorporation of electron-withdrawing groups like trifluoromethyls in the phosphine structure decreases both the σ-donating and π-accepting ability of the ligand, thereby changing the electronic properties of the metal catalyst to which it is coordinated. rsc.org This change in electronic properties can impact catalytic activity and regioselectivity in reactions such as hydroformylation. rsc.org For instance, trifluoromethylated phosphines like Dan2phos have been shown to improve regioselectivity towards linear aldehydes in the hydroformylation of 1-alkenes. rsc.orgd-nb.info The electron-withdrawing effect of trifluoromethyl groups can also influence the stability of phosphines towards oxidation. tesisenred.net

Diversification of this compound Derivatives for Tunable Catalytic Performance

The diversification of phosphine ligands, including this compound derivatives, is crucial for tuning their catalytic performance in various reactions. The electronic and steric properties of phosphine ligands significantly influence their efficiency when coordinated with transition metals in catalytic processes. researchgate.netsnnu.edu.cnacs.org

Pd-catalysts derived from DANPHOS family compounds, such as o-DANPHOS and DAN2PHOS, have demonstrated superior catalytic activity in certain applications, such as the cleavage of an allyl-carbamate linkage, and show better performance in biological environments compared to other water-soluble phosphines like TPPTS. google.comepo.org Experiments have indicated that an optimal ratio of palladium to a DANPHOS compound, such as o-DANPHOS, is typically between 1:6 and 1:12 for improved catalytic performance, particularly in protein-rich environments. epo.org

The introduction of trifluoromethyl and sulfonate groups in phosphines like DAN2PHOS can influence their electronic character and water solubility, impacting their catalytic behavior in biphasic systems. researchgate.netresearchgate.netresearchgate.net For instance, trifluoromethylated and sulfonated phosphines have been shown to increase the reaction rate in the biphasic hydroformylation of vinyl acetate (B1210297) and allyl cyanide compared to their non-trifluoromethylated counterparts. researchgate.net This highlights how structural modifications can lead to tunable catalytic performance.

Here is a table illustrating the influence of ligand structure on catalytic performance (based on general trends in phosphine catalysis and specific mentions of DANPHOS family):

| Ligand Type | Key Structural Features | Potential Impact on Catalytic Performance (General) | Relevant this compound Feature |

| Triarylphosphine | Aromatic substituents | Electronic and steric modulation | Aryl rings |

| Sulfonated Phosphine | Sulfonic acid groups (-SO₃H) | Water solubility, electronic effects | Sulfonate groups |

| Trifluoromethylated Phosphine | Trifluoromethyl groups (-CF₃) | Strong electron-withdrawing effect, steric bulk | Trifluoromethyl groups |

| DANPHOS Family (e.g., this compound) | Specific arrangement of functional groups | Tuned electronic and steric properties, water solubility | All features combined |

Advanced Synthetic Techniques for this compound and its Analogs

Advanced synthetic techniques play a vital role in the efficient and controlled synthesis of phosphine ligands like this compound and their analogs. These techniques aim to improve reaction rates, yields, selectivity, and environmental friendliness.

Microwave-Assisted Synthesis in Phosphine Chemistry

Microwave-assisted synthesis (MAS) has emerged as a valuable tool in organic synthesis, including the chemistry of phosphorus compounds. mdpi.combeilstein-journals.orgajgreenchem.comnih.gov MAS offers several advantages over conventional heating methods, such as significantly reduced reaction times, improved yields, and sometimes enhanced selectivity. mdpi.combeilstein-journals.orgajgreenchem.comnih.govresearchgate.net The rapid and uniform heating provided by microwave irradiation is particularly beneficial for reactions involving polar molecules or those with polar transition states, which can efficiently couple with microwave energy through dipole rotation or ionic conduction. nih.govcem.com

In phosphine chemistry, microwave irradiation has been successfully applied to various transformations, including the synthesis of phosphonium (B103445) salts and phosphine oxides. beilstein-journals.orgresearchgate.net For example, microwave-assisted Kabachnik-Fields reactions have been used for the catalyst-free synthesis of N,N-bis(phosphinoylmethyl)amines and N,N,N-tris(phosphinoylmethyl)amines. beilstein-journals.org While direct examples of microwave-assisted synthesis specifically for this compound were not found in the provided context, the general applicability of MAS to phosphine synthesis suggests its potential in preparing this compound or its precursors and analogs. The ability of microwaves to accelerate reactions and potentially enable solvent-free conditions aligns with principles of green chemistry, making it an attractive technique for the synthesis of phosphine ligands. ajgreenchem.comnih.gov

Controlled Functionalization of Aromatic Moieties

Controlled functionalization of the aromatic moieties within phosphine structures is a key strategy for synthesizing diverse phosphine ligands with tailored properties. Aromatic C-H functionalization, particularly when directed by phosphorus-containing groups, provides a powerful route to achieve this. snnu.edu.cnacs.orgresearchgate.netnih.govrsc.org

Transition metal-catalyzed C-H activation protocols, often directed by the P(III) atom, enable the selective functionalization of aromatic rings in arylphosphines. snnu.edu.cnacs.orgnih.gov Rhodium-catalyzed C-H activation has been successfully employed for the direct arylation of arylphosphines with aryl halides, allowing for the synthesis of biaryl monophosphines. snnu.edu.cnnih.gov Notably, the regioselectivity (e.g., onefold, twofold, or threefold C-H activation) can be controlled by carefully selecting the steric properties of the aryl halides. snnu.edu.cnnih.gov

Other controlled functionalization reactions include C-H alkylation via hydroarylation with olefins or cross-coupling with alkyl halides, also directed by the P(III) group. snnu.edu.cnacs.org The development of aromatic C-H silylation between arylphosphines and hydrosilanes, facilitated by ruthenium complexes, further exemplifies the controlled functionalization of aromatic rings in phosphines. snnu.edu.cnresearchgate.net This ortho-selectivity is often attributed to the formation of a four-membered metallacyclic intermediate involving phosphorus chelation. snnu.edu.cnresearchgate.net

For this compound, which contains sulfonated and trifluoromethylated aromatic rings, controlled functionalization strategies could potentially be applied to introduce additional substituents or modify existing ones, further expanding the library of DANPHOS derivatives with finely tuned electronic and steric properties for specific catalytic applications. The direct sulfonation mentioned earlier is itself a form of controlled functionalization of the aromatic rings. researchgate.netresearchgate.net

Here is a table summarizing key aspects of controlled functionalization techniques:

| Technique | Metal Catalyst (Examples) | Directed by | Outcome (Examples) | Relevance to this compound |

| Direct Arylation (C-H) | Rhodium snnu.edu.cnnih.gov | P(III) | Biaryl phosphines, tunable regioselectivity snnu.edu.cnnih.gov | Potential for aryl modification |

| C-H Alkylation | Rhodium snnu.edu.cnacs.org | P(III) | Alkylated phosphines snnu.edu.cnacs.org | Potential for alkyl chain introduction |

| C-H Silylation | Ruthenium snnu.edu.cnresearchgate.net | P(III) | Silylated phosphines, ortho-selectivity snnu.edu.cnresearchgate.net | Potential for silyl (B83357) group introduction |

| Direct Sulfonation researchgate.netresearchgate.net | N/A | N/A | Sulfonated phosphines researchgate.netresearchgate.net | Primary synthesis route |

Coordination Chemistry of O Dan2phos Metal Complexes

Complex Formation with Transition Metals

Palladium Complexes with o-DAN2PHOS

Palladium complexes with DANPHOS family ligands, including this compound, have been explored, particularly in the context of catalysis. This compound has been shown to coordinate with palladium, including Pd(0) and Pd(II) salts such as palladium acetate (B1210297) and palladium chloride. The formation of phosphine-coordinated palladium ions in aqueous solution has been reported. Studies have indicated that for certain palladium catalyst compositions involving DANPHOS compounds (like o-DANPHOS), an optimal ratio of Pd to phosphine (B1218219) between 1:6 and 1:12 can lead to improved catalytic performance. These ligands are known for their ability to stabilize transition metal complexes and enhance carbon-carbon and carbon-nitrogen bond formation via electron-rich palladium centers. Palladium(II) complexes commonly exhibit a square planar coordination geometry, although distortions can occur depending on the ligands labsolu.ca.

Ruthenium and Rhodium Complexes with this compound

Ruthenium and rhodium are also known to form complexes with phosphine ligands, which are relevant in various catalytic applications. While specific detailed studies on this compound complexes with ruthenium and rhodium were not extensively detailed in the provided information, the broader chemistry of phosphine complexes with these metals suggests that this compound is likely to form such complexes. For instance, "Dan2phos" has been mentioned in the context of rhodium-catalyzed hydroformylation, influencing the linear to branched product ratios. Ruthenium and rhodium complexes with phosphine ligands are often characterized using techniques like NMR spectroscopy and mass spectrometry. The coordination environment around ruthenium and rhodium in phosphine complexes can vary, including octahedral for Ru(II/III) and square planar or trigonal bipyramidal for Rh(I/III).

Cobalt Complexes with this compound Analogs

The coordination chemistry of cobalt with phosphine-based ligands, which can be considered analogs to this compound in a broader sense due to the presence of phosphorus donor atoms, provides insight into potential complex formation. Cobalt complexes with various ligands, including multidentate phosphine-containing ligands and Schiff bases, have been synthesized and characterized. These studies reveal diverse coordination geometries for cobalt, such as distorted trigonal bipyramidal and distorted square planar structures observed in cobalt complexes with PBP boryl pincer ligands. Cobalt(II) complexes can also exhibit transitions between octahedral and tetrahedral geometries. While direct information on cobalt complexes with this compound itself or closely related analogs with the specific this compound framework was not prominent, the known coordination versatility of cobalt with phosphine and multidentate ligands suggests the potential for this compound or its structural variants to form cobalt complexes.

Ligand Electronic and Steric Properties in Metal Coordination

The electronic and steric properties of phosphine ligands like this compound are critical in determining their coordination behavior and influencing the reactivity and stability of the resulting metal complexes. These properties can be systematically tuned by modifying the substituents on the phosphorus atom nih.gov.

Assessment of π-Acceptor Ability of this compound

Phosphine ligands are generally considered good σ-donors, donating electron density from the phosphorus lone pair to the metal center. They also possess π-acceptor capabilities through the back-donation of electron density from the metal's d-orbitals into the ligand's empty orbitals, specifically the σ* antibonding orbitals of the P-R bonds nih.gov. The extent of this π-acceptance, or π-acidity, is influenced by the electronegativity of the substituents on the phosphorus atom; more electronegative substituents generally increase the π-acidity nih.gov.

Steric Hindrance and Chiral Environment Induction by this compound

The steric bulk of a phosphine ligand plays a significant role in coordination chemistry by influencing the number of ligands that can coordinate to a metal center and affecting the accessibility of the metal center to other reactants. Tolman's cone angle (θ) is a widely used parameter to quantify the steric hindrance of a phosphine ligand, defined as the apex angle of a cone with the metal at the vertex and the perimeter defined by the outermost atoms of the ligand's substituents nih.gov. Larger cone angles indicate greater steric bulk. The ortho substitution pattern in this compound suggests that it is likely a sterically demanding ligand.

Spectroscopic and Structural Analysis of this compound Complexes

The characterization of metal complexes formed with this compound relies heavily on a combination of spectroscopic and structural techniques. Among the most informative methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction studies. chemicalbook.com

Application of NMR Spectroscopy for Complex Characterization

NMR spectroscopy is an indispensable tool for confirming the formation of this compound metal complexes and elucidating their structures in solution. chemicalbook.com Particularly valuable are 1H, 13C, and 31P NMR. chemicalbook.comstrem.com

31P NMR Spectroscopy: This is often the most direct method to monitor the coordination of a phosphine ligand to a metal center. Upon coordination, the electronic environment around the phosphorus nucleus changes significantly, resulting in a shift in the 31P NMR signal compared to the free ligand. chemicalbook.comstrem.com The magnitude and direction of this shift can provide information about the metal center, its oxidation state, and the coordination mode of the phosphine. chemicalbook.com The presence of coupling between the phosphorus nucleus and other NMR-active nuclei (e.g., 1H, 13C, or other phosphorus nuclei in diphosphines) can further aid in structural assignment. chemicalbook.com For diphosphine ligands like this compound, the 31P NMR spectrum can indicate whether both phosphorus atoms are coordinated to the same metal center (chelating) or to different metal centers (bridging), or if one phosphorus atom remains uncoordinated.

1H and 13C NMR Spectroscopy: These techniques provide detailed information about the organic backbone of the this compound ligand and any other co-ligands in the complex. chemicalbook.com Changes in chemical shifts and coupling patterns compared to the free ligand indicate the areas of the molecule affected by coordination. chemicalbook.com For instance, protons and carbons close to the phosphorus atoms or the coordination site will typically show the most significant shifts. Analysis of coupling between protons, carbons, and phosphorus can help confirm the connectivity and relative positions of atoms in the complex. chemicalbook.com While specific NMR data for this compound complexes were not found in the consulted sources, these techniques are routinely applied to characterize metal complexes of similar phosphine ligands, providing crucial insights into their solution-state structure and dynamics. fishersci.castrem.com

X-ray Diffraction Studies of Metal-o-DAN2PHOS Adducts

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional solid-state structure of metal complexes. chemicalbook.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the metal-o-DAN2PHOS adduct, the positions of individual atoms can be determined, providing accurate bond lengths, bond angles, and torsion angles. chemicalbook.com This allows for the unambiguous confirmation of the coordination geometry around the metal center, the bite angle of the this compound ligand, and the conformation of the ligand backbone. fishersci.castrem.com

Catalytic Applications of O Dan2phos in Organic Transformations

Homogeneous Catalysis Mediated by o-DAN2PHOS Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. buchler-gmbh.comrsc.org This allows for intimate contact between the catalyst and substrates, often leading to high activity and selectivity. nih.gov Transition metal complexes, particularly those incorporating phosphine (B1218219) ligands, are widely used in homogeneous catalysis for a broad range of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. nih.govrsc.org

This compound, as a soluble diphosphine ligand, forms homogeneous catalytic systems when combined with suitable metal precursors. kanto.co.jpgoogle.com These complexes can facilitate various organic transformations by providing a controlled environment for the reaction to occur. The specific metal center and the design of the this compound ligand work in concert to enable catalytic cycles.

General Principles of this compound in Homogeneous Systems

In homogeneous catalysis, the catalyst typically interacts with the reactants to form an intermediate species, which then undergoes transformation to yield products and regenerate the catalyst. rsc.org The this compound ligand plays a crucial role in this process by coordinating to the metal center. This coordination can activate the metal for substrate binding and subsequent reaction. The steric and electronic properties of the phosphine groups within this compound can be tuned to influence the catalyst's reactivity and selectivity for a particular transformation. rsc.org The formation of stable metal-o-DAN2PHOS complexes is essential for maintaining catalytic activity throughout the reaction.

Studies have indicated the use of DANPHOS family ligands, including this compound, in palladium-catalyzed reactions. google.comajchem-b.com Notably, investigations into Pd catalysts with these ligands have shown unexpected optimal ratios of palladium to phosphine between 1:6 and 1:12, suggesting complex coordination behavior or the involvement of aggregated species in the catalytic process. google.com This highlights that the behavior of this compound in homogeneous systems can involve more intricate interactions than simple 1:1 or 1:2 metal-ligand complexes.

Ligand-Metal Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) is a mode of catalysis where both the metal center and the ligand are directly involved in the bond-breaking and bond-forming steps of a reaction. nih.govmdpi.com This can lead to enhanced reactivity and selectivity compared to catalysis mediated by the metal alone. In complexes featuring a diphosphine ligand like this compound, cooperativity can arise through various mechanisms.

While specific details on MLC involving this compound are not extensively detailed in the immediate search results, the general principles of MLC in diphosphine metal complexes are well-established. For instance, in some catalytic cycles, the ligand can participate in proton or hydride transfer events, working in concert with the metal center to activate substrates or facilitate product formation. sioc-journal.cn The flexible nature of diphosphine ligands can allow for dynamic interactions with the metal and substrate, promoting cooperative effects. The observation of high ligand-to-metal ratios in certain this compound-Pd complexes google.com could potentially be related to cooperative effects or the formation of multinuclear active species, although further detailed mechanistic studies would be required to fully elucidate this.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules, involving the addition of hydrogen to a prochiral substrate in a stereoselective manner, typically catalyzed by a chiral metal complex. buchler-gmbh.comnih.gov This process allows for the creation of a new stereogenic center, yielding a single enantiomer as the major product. nih.gov Chiral diphosphine ligands are widely employed in asymmetric hydrogenation to induce enantioselectivity. nih.govthermofisher.com

The this compound ligand, being a chiral diphosphine, is relevant to the field of asymmetric hydrogenation. Its application in Rhodium and Iridium-catalyzed asymmetric transfer hydrogenation has been noted. researchgate.net Asymmetric transfer hydrogenation is a variant of hydrogenation where hydrogen is transferred from a donor molecule (such as isopropanol (B130326) or formic acid) to the substrate, catalyzed by a metal complex. organic-chemistry.org

Enantioselective Hydrogenation of Prochiral Olefins and Ketones

The enantioselective hydrogenation of prochiral olefins and ketones is a key application of chiral metal catalysts. buchler-gmbh.comnih.gov Rhodium and Ruthenium complexes with chiral diphosphine ligands have shown high efficiency and enantioselectivity in the hydrogenation of various olefin and ketone substrates. nih.govthermofisher.com

Substrate Scope and Limitations in this compound-Catalyzed Hydrogenation

The substrate scope of a chiral hydrogenation catalyst refers to the range of functional groups and structural motifs that can be effectively hydrogenated with high activity and enantioselectivity. Limitations can arise from factors such as steric hindrance, electronic effects, or the presence of other functional groups that may interfere with catalysis.

Based on the available information, this compound has been explored in Rh and Ir catalyzed asymmetric transfer hydrogenation researchgate.net and Rh-catalyzed hydroformylation researchgate.net. The hydroformylation study with Rh-Dan2phos indicated that the ligand's structure, specifically the presence of bis(3,5-trifluoromethyl)phenyl rings, influenced the regioselectivity of the reaction. researchgate.net This suggests that the steric and electronic properties of this compound are indeed important in determining catalytic outcomes.

Without comprehensive studies specifically focused on the asymmetric hydrogenation of a broad range of substrates catalyzed by this compound complexes, it is difficult to definitively detail its full substrate scope and limitations in this area. However, given that it is a diphosphine ligand, its performance would likely be influenced by the nature of the metal co-catalyst, the reaction conditions (temperature, pressure, solvent), and the specific structure of the prochiral substrate. Challenges commonly encountered in asymmetric hydrogenation, such as achieving high enantioselectivity for substrates lacking directing groups or hydrogenating highly substituted double bonds, might also apply. rsc.orgrsc.org

Cross-Coupling Reactions

Cross-coupling reactions, which form carbon-carbon bonds between two hydrocarbon fragments with the aid of a metal catalyst, are fundamental tools in organic synthesis. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are widely used due to their versatility and functional group tolerance.

Suzuki-Miyaura Coupling with this compound-Palladium Systems

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organic halide or pseudohalide, forming a new carbon-carbon bond. wikipedia.org Palladium catalysts, often complexed with phosphine ligands, are commonly employed in this transformation. wikipedia.org The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst. wikipedia.org

Palladium complexes featuring bulky dialkylphenylphosphine ligands, a class to which this compound belongs, have shown high efficiency as catalysts for Suzuki-Miyaura coupling reactions. These catalysts are often air-stable and can facilitate the coupling of a variety of substrates, including challenging heteroaryl chlorides. The electronic and steric properties of the phosphine ligand play a crucial role in the catalyst's activity and stability. Electron-rich ligands can enhance the oxidative addition step, while steric bulk can influence catalyst stability and selectivity.

Scope and Efficiency in Heteroaryl Chlorides Coupling

This compound-palladium systems, or related palladium complexes with similar bulky dialkylphenylphosphine ligands, have been effectively applied to the Suzuki-Miyaura coupling of heteroaryl chlorides. Heteroaryl chlorides are often less reactive in cross-coupling reactions compared to the corresponding bromides or iodides, and their coupling can be challenging, particularly when they contain heteroatom substituents that can deactivate the catalyst through coordination to the metal center.

Studies have demonstrated that palladium catalysts with this type of ligand can achieve high efficiency in coupling a diverse range of heteroaryl chlorides with various aryl and heteroaryl boronic acids. High yields (often exceeding 88%) and high turnover numbers (TONs) of up to 10,000 have been reported, even with low catalyst loadings (as low as 0.01-1 mol%). These systems have proven effective with heteroaryl chlorides bearing amino, hydroxyl, and thiol substituents, which typically require protection-deprotection strategies with less robust catalytic systems.

An example illustrating the efficiency of a related palladium catalyst in the Suzuki-Miyaura coupling of a heteroaryl chloride is the reaction of 3-amino-2-chloropyridine (B31603) with 2-methylphenylboronic acid. Using a palladium complex with a similar ligand, the reaction proceeded in refluxing aqueous conditions to yield 2-(o-tolyl)-3-pyridinamine in good yield.

| Heteroaryl Chloride | Boronic Acid | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Ref. |

| 3-amino-2-chloropyridine | 2-methylphenylboronic acid | 1 | K₂CO₃, aqueous mixture, reflux, 5 hours | 2-(o-tolyl)-3-pyridinamine | 79 |

This table exemplifies the effectiveness of palladium catalysts related to this compound systems in facilitating the coupling of challenging heteroaryl chloride substrates.

Other Catalytic Transformations

Beyond cross-coupling reactions, palladium catalysis involving phosphine ligands like this compound can be applied to other types of organic transformations.

Telomerization of Dienes

Telomerization is a catalytic reaction involving the linear dimerization of 1,3-dienes with the simultaneous addition of a nucleophile. Palladium catalysts are frequently employed in the telomerization of dienes, such as 1,3-butadiene (B125203). A variety of nucleophiles, including alcohols, amines, and water, can participate in this reaction. The choice of catalyst, including the ligand, can influence the regioselectivity and yield of the telomerization products, which can include linear and branched isomers. While palladium complexes with phosphine ligands are known catalysts for this transformation, specific detailed research findings on the use of this compound as the ligand in the telomerization of dienes were not extensively detailed in the provided search results.

Heck Reactions in Biphasic Systems

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond forming reaction between an aryl or vinyl halide (or pseudohalide) and an alkene. Conducting Heck reactions in biphasic systems offers potential advantages for catalyst separation and recycling. These systems typically involve two immiscible phases, where the catalyst resides in one phase and the products can be isolated from the other. Various biphasic systems, including aqueous-organic mixtures, have been explored for Heck reactions, often utilizing water-soluble or amphiphilic palladium catalysts with suitable ligands to facilitate catalyst localization and recovery. While biphasic Heck reactions employing palladium catalysts and phosphine ligands have been reported, specific detailed research findings on the application of this compound within a biphasic Heck reaction system were not prominently featured in the provided search results.

Mechanistic Investigations of O Dan2phos Catalyzed Reactions

Elucidating Reaction Pathways in Asymmetric Catalysis

The elucidation of reaction pathways is fundamental to understanding and optimizing asymmetric catalytic reactions. This involves mapping out the entire sequence of elementary steps a catalyst and reactants undergo to form the final product, providing insights into how chirality is transferred.

Detailed Catalytic Cycles for Hydrogenation and Cross-Coupling

Catalytic cycles are schematic representations of the step-by-step mechanism of a catalytic reaction. For a hypothetical phosphine (B1218219) ligand like o-DAN2PHOS, these cycles would be specific to the metal it is coordinated to (e.g., Rhodium, Palladium, Ruthenium) and the reaction type.

Hydrogenation: In asymmetric hydrogenation, a metal complex of a chiral phosphine ligand would typically follow a cycle involving:

Oxidative Addition: The metal center (e.g., Rh(I)) reacts with molecular hydrogen (H₂) to form a dihydrido-metal complex (e.g., Rh(III)).

Substrate Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Migratory Insertion: One of the hydride ligands is transferred to a carbon of the double bond, forming a metal-alkyl intermediate. This is often a key stereochemistry-determining step.

Reductive Elimination: The second hydride ligand is transferred to the other carbon, forming the saturated product and regenerating the initial metal catalyst, which can then start a new cycle.

Cross-Coupling: For a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling), the cycle generally involves:

Oxidative Addition: The Pd(0) catalyst reacts with an organic halide (R-X), forming a Pd(II) complex.

Transmetalation (for Suzuki, etc.) or Alkene Insertion (for Heck): A second reactant (e.g., an organoboron compound) transfers its organic group to the palladium center, or an alkene inserts into the Pd-R bond.

Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst.

Origins of Enantioselectivity

Enantioselectivity in catalysis refers to the preferential formation of one enantiomer of a chiral product over the other. The chiral catalyst, in this case, a metal complex of this compound, creates a chiral environment that favors the reaction pathway leading to one enantiomer.

Role of Noncovalent Interactions in Chiral Induction

Noncovalent interactions between the catalyst-substrate complex are critical for stabilizing the transition state that leads to the major enantiomer. nih.govresearchgate.netresearchgate.net These interactions, though weak individually, collectively exert significant control over the stereochemical outcome. Key interactions include:

Steric Repulsion: Unfavorable steric clashes between bulky groups on the ligand and the substrate disfavor one reaction pathway.

Hydrogen Bonding: Can lock the substrate into a specific orientation relative to the catalyst. mdpi.com

π-π Stacking: Aromatic rings on the ligand and substrate can interact, providing a stabilizing force.

CH-π Interactions: The interaction between a C-H bond and a π-system can also contribute to orienting the substrate.

| Interaction Type | Description | Potential Effect on Enantioselectivity |

|---|---|---|

| Steric Hindrance | Repulsive forces between electron clouds of bulky substituents. | High impact; directs substrate approach from the less hindered face. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Moderate to high impact; provides conformational rigidity. |

| π-π Stacking | Attractive interaction between aromatic rings. | Moderate impact; influences substrate orientation. |

Steric and Electronic Models for Stereocontrol

Models are developed to rationalize and predict the stereochemical outcome of asymmetric reactions.

Steric Models: The quadrant diagram is a common model where the chiral ligand is depicted as occupying certain quadrants around the metal center. The substrate is predicted to coordinate in a way that minimizes steric clashes with the ligand's bulky groups, thereby favoring attack from a specific face.

Electronic Models: These models consider the electronic properties of the ligand and substrate. For example, electron-donating or electron-withdrawing groups on the phosphine ligand can influence the electron density at the metal center, which in turn affects substrate binding and reactivity, ultimately impacting enantioselectivity.

Influence of Metal Ionic Radius on Enantiodivergence

Enantiodivergence is a phenomenon where the same chiral ligand can produce opposite enantiomers of the product by simply changing the metal center. The ionic radius of the metal ion is a key factor in this effect. youtube.comwikipedia.orgic.ac.uk A change in the metal's size alters the coordination geometry and the bond lengths and angles within the catalytic complex. This subtle structural change can shift the energetic balance between the two competing diastereomeric transition states, leading to a reversal of enantioselectivity. For instance, a smaller metal ion might create a more compact chiral pocket, favoring a different substrate approach compared to a larger metal ion with the same ligand. youtube.comwikipedia.org

| Metal Ion | Ionic Radius (pm) | Hypothetical Enantiomeric Excess (% ee) | Major Enantiomer |

|---|---|---|---|

| Rh(I) | ~68 | 95 | (R) |

| Ir(I) | ~82 | -90 (i.e., 90% ee) | (S) |

Note: Data in tables are hypothetical and for illustrative purposes only.

Spectroscopic and Computational Approaches to Mechanistic Elucidation

The elucidation of complex reaction mechanisms catalyzed by phosphine ligands such as this compound often necessitates a combination of spectroscopic and computational methods. These approaches provide insights into the structural dynamics of the catalyst, the identification of transient intermediates, and the energetics of the catalytic cycle.

In Situ Monitoring Techniques (e.g., UV-Vis, EPR)

In situ monitoring techniques are invaluable for observing the catalytic system as the reaction progresses, allowing for the detection of short-lived intermediates and the characterization of the catalyst's resting state. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is a powerful tool for monitoring changes in the electronic structure of the catalyst and reactants over time. nih.gov In the context of an this compound-catalyzed reaction, UV-Vis spectroscopy could be employed to track the concentration of metal complexes that possess chromophores. For instance, the formation and consumption of a catalyst-substrate complex might be accompanied by a change in the absorption spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy is specifically used to study species with unpaired electrons, such as paramagnetic intermediates. researchgate.net In catalytic cycles involving metal complexes, changes in the metal's oxidation state can lead to the formation of paramagnetic species. EPR spectroscopy can provide crucial information about the electronic and geometric structure of these intermediates, which are often key to the catalytic pathway.

Hypothetical Application in a Cross-Coupling Reaction:

Consider a hypothetical palladium-catalyzed cross-coupling reaction using this compound as a ligand. In situ UV-Vis spectroscopy could monitor the concentration of the active Pd(0)-o-DAN2PHOS complex and its conversion to a Pd(II) intermediate upon oxidative addition. Simultaneously, if a single-electron transfer (SET) pathway is suspected, in situ EPR spectroscopy could be used to detect any paramagnetic Pd(I) or organic radical intermediates that may form during the reaction.

Below is a hypothetical data table illustrating the type of information that could be obtained from in situ monitoring of a reaction.

| Time (minutes) | [Pd(0)-o-DAN2PHOS] (M) | [Pd(II)-Intermediate] (M) | EPR Signal Intensity (arbitrary units) |

| 0 | 0.01 | 0 | 0 |

| 10 | 0.007 | 0.003 | 50 |

| 20 | 0.004 | 0.006 | 120 |

| 30 | 0.002 | 0.008 | 80 |

| 40 | 0.001 | 0.009 | 30 |

| 50 | <0.001 | >0.009 | 5 |

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction and for determining the rate-determining step through the measurement of kinetic isotope effects (KIEs). nih.govnih.govresearchgate.net A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edubaranlab.org

In the context of a reaction catalyzed by an this compound-metal complex, isotopic labeling can provide definitive evidence for bond-breaking and bond-forming events. For example, in a C-H activation step, replacing a specific hydrogen atom with deuterium (B1214612) (D) would be expected to slow down the reaction if the C-H bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect.

Types of Kinetic Isotope Effects and Their Interpretation:

Primary KIE (kH/kD > 1): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. The magnitude of the primary KIE can provide insight into the transition state geometry.

Secondary KIE (kH/kD ≠ 1): Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position.

No KIE (kH/kD ≈ 1): Suggests that the bond to the isotopically labeled atom is not broken or formed in the rate-determining step or any preceding equilibrium steps.

Hypothetical Isotopic Labeling Study:

Imagine a hypothetical hydroamination reaction catalyzed by a rhodium complex of this compound, where an amine is added across an alkene. To investigate whether the N-H bond cleavage is the rate-determining step, the reaction could be carried out with both the normal amine (N-H) and its deuterated counterpart (N-D).

The rates of the two reactions would be measured, and the kinetic isotope effect (kH/kD) calculated.

| Reactant | Initial Rate (M/s) |

| Amine (N-H) | 1.5 x 10⁻⁴ |

| Deuterated Amine (N-D) | 3.0 x 10⁻⁵ |

From this hypothetical data, the kinetic isotope effect would be:

kH/kD = (1.5 x 10⁻⁴) / (3.0 x 10⁻⁵) = 5.0

A kH/kD value of 5.0 is a significant primary kinetic isotope effect, which would strongly suggest that the N-H bond is cleaved in the rate-determining step of the reaction.

Theoretical and Computational Studies of O Dan2phos Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules and materials tesisenred.netgeno-chem.com. It focuses on the electron density of a system rather than the many-electron wavefunction, offering a computationally less demanding approach for larger systems tesisenred.netgeno-chem.com. DFT calculations can provide valuable information about molecular geometries, energies, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity and catalytic processes geno-chem.comfishersci.com. Various exchange-correlation functionals and basis sets can be employed in DFT calculations, with the choice depending on the specific system and properties of interest geno-chem.commolcore.com. Continuum solvation models can also be incorporated to simulate the effects of a solvent environment geno-chem.com.

Transition State Characterization and Energy Landscapes

DFT is a powerful tool for characterizing transition states (TSs), which are critical intermediates in chemical reactions representing the highest energy point along the reaction pathway chemicalbook.comchemicalbook.com. By locating and analyzing transition states, computational chemists can determine activation energies and understand the energy landscape of a reaction. The energy landscape, or potential energy surface, describes the energy of a molecular system as a function of its geometry. Exploring this landscape allows for the identification of stable intermediates and the pathways connecting them via transition states. Characterizing a transition state typically involves confirming that it corresponds to a first-order saddle point on the potential energy surface, often by performing a frequency analysis to ensure the Hessian matrix has exactly one negative eigenvalue chemicalbook.comchemicalbook.com. Initial guesses for transition states can be obtained through potential energy surface scans along a reaction coordinate chemicalbook.com. DFT calculations have been successfully applied to explore energy landscapes and characterize transition states in various chemical systems, including those relevant to catalysis chemicalbook.com.

Prediction of Reactivity and Selectivity in o-DAN2PHOS Catalysis

DFT calculations can be used to predict the reactivity and selectivity of chemical reactions catalyzed by ligands like this compound. By calculating the energies of different possible reaction pathways, including the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable routes. Lower activation energies for a particular pathway generally indicate higher reactivity and selectivity towards the corresponding products. Conceptual DFT provides theoretical reactivity indices that can help understand and predict chemical behavior fishersci.com. These indices, derived from the electron density, can indicate electrophilic and nucleophilic sites within a molecule, aiding in the prediction of how a compound will react fishersci.com. Comparing calculated reaction barriers for different substrates or different reaction sites on a substrate can provide insights into the factors governing selectivity. While specific detailed predictions for this compound catalysis were not extensively detailed in the search results, DFT methods are commonly applied in this manner to understand and design catalysts based on phosphine (B1218219) ligands. For instance, computational studies on related phosphine ligands have investigated how electronic and steric properties influence catalytic performance.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to model and mimic the behavior of molecules. These methods operate at an atomistic level and can include energy minimization, Monte Carlo methods, and molecular dynamics simulations. Molecular mechanics, a common approach within molecular modeling, treats atoms as point charges with associated masses and describes interactions using classical physics principles and force fields. Molecular dynamics (MD) simulations specifically model the time-dependent behavior of molecular systems by simulating the motion of atoms and molecules over time based on the forces between them. This allows for the study of dynamic processes, conformational changes, and interactions.

Conformational Analysis of this compound Ligands and Complexes

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformations. Understanding the conformational preferences of a ligand like this compound is crucial because the shape it adopts can significantly influence its interaction with metal centers and substrates in catalysis. Computational methods, including both molecular mechanics and DFT, are widely used for conformational analysis. These methods can explore the conformational space of a molecule and identify low-energy conformers. For complexes involving ligands, conformational analysis can reveal how coordination to a metal center affects the ligand's flexibility and preferred conformation. Molecular dynamics simulations can also provide insights into the dynamic interconversion between different conformers and the energy barriers involved. Studies on related ligand systems have utilized DFT to study conformational changes and the energetic accessibility of different conformers.

Advanced Computational Analyses

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, is a theoretical framework used to analyze the topological features of the electron density distribution in a molecular system nih.gov. This analysis allows for the partitioning of a molecule into atomic basins and the identification of critical points in the electron density, such as bond critical points (BCPs), which are indicative of chemical bonds or other interactions nih.gov. Properties of the electron density and its Laplacian at BCPs can provide insights into the nature and strength of these interactions, distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonding, van der Waals) interactions nih.gov. While QTAIM is a powerful tool for understanding bonding, no specific research applying QTAIM analysis directly to this compound systems was found in the consulted literature.

Independent Gradient Model Based on Hirshfeld Partitioning (IGMH) Analysis

The Independent Gradient Model (IGM) and its variant, the Independent Gradient Model Based on Hirshfeld Partitioning (IGMH), are computational tools designed for the visualization and analysis of both intramolecular and intermolecular interactions. IGMH, building upon the IGM method, utilizes atomic densities derived from the Hirshfeld partition of the actual molecular electron density, offering a more physically rigorous approach compared to methods based on promolecular densities. This technique allows for the isolation and visualization of interaction regions, providing a graphical representation of interaction strengths and types. Despite its utility in studying chemical interactions, no specific studies detailing the application of IGMH analysis to this compound were identified in the conducted literature search.

Distortion/Interaction and Energy Decomposition Analysis (EDA)

Distortion/Interaction analysis, often coupled with Energy Decomposition Analysis (EDA), is a computational approach used to understand the factors contributing to the energy change during a chemical process, such as complex formation or a reaction. The distortion/interaction model decomposes the total energy change into the energy required to distort the isolated reactants to their geometry in the complex or transition state (distortion energy) and the interaction energy between these distorted fragments. EDA further breaks down the interaction energy into physically meaningful components, typically including electrostatic interaction, Pauli repulsion, and orbital interaction (which accounts for charge transfer and polarization). This decomposition helps in elucidating the dominant forces driving an interaction or reaction. While these methods are widely applied in computational chemistry to analyze bonding and reactivity, no specific research employing Distortion/Interaction and Energy Decomposition Analysis on this compound systems was found in the available search results.

Advanced Characterization Methodologies for O Dan2phos Catalytic Systems

Spectroscopic Techniques for Ligand and Complex Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of the o-DAN2PHOS ligand and for characterizing its metal complexes in solution and sometimes in the solid state.

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic ligands like this compound and their metal complexes. wikipedia.orgcymitquimica.comresearchgate.net By analyzing the chemical shifts, multiplicities, and coupling constants of signals from NMR-active nuclei such as ¹H, ¹³C, and ³¹P, researchers can confirm the successful synthesis of the ligand, identify different environments within the molecule, and probe its symmetry and connectivity. wikipedia.orgcymitquimica.comresearchgate.net

For phosphine (B1218219) ligands, ³¹P NMR is particularly informative, as the phosphorus atom is directly involved in coordination to the metal center. Changes in the ³¹P NMR chemical shift upon complexation provide direct evidence of coordination and can offer insights into the electronic environment around the phosphorus atom influenced by the metal and other ligands. fishersci.com ¹H and ¹³C NMR spectra provide information about the organic backbone of the ligand, including the presence and position of substituents like the trifluoromethyl and sulfonate groups in this compound. fishersci.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning complex spectra and confirming through-bond correlations, providing a comprehensive understanding of the molecular structure. wikipedia.orgresearchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present in a molecule. By measuring the absorption or transmission of infrared light at different frequencies, an IR spectrum is generated, displaying characteristic peaks corresponding to the vibrational modes of specific chemical bonds.

For this compound, FT-IR spectroscopy can confirm the presence of key functional groups, such as C-H, C-F (from the trifluoromethyl groups), S=O (from the sulfonate group), and aromatic ring vibrations. While the P-C stretches in phosphines are often weak and appear in the fingerprint region, changes in the vibrational modes of other parts of the ligand upon coordination to a metal can also provide indirect evidence of complex formation. fishersci.com FT-IR is a valuable complementary technique to NMR for structural verification.

Mass Spectrometry in Ligand Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be coupled with different mass analyzers to study a wide range of molecules, including organic ligands and metal complexes.

For this compound, ESI-MS is particularly suitable given its ionic nature (sodium salt). The technique can provide a molecular ion peak corresponding to the intact ligand, confirming its molecular weight. Analysis of fragmentation patterns can offer additional structural information by revealing the presence of specific substructures. MS is also useful for confirming the formation of metal complexes by observing peaks corresponding to the metal-ligand species, and it can be used to assess the purity of the synthesized compounds. fishersci.com

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction of this compound Complexes

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for precisely determining the molecular structure of crystalline compounds, including bond lengths, bond angles, and torsional angles. For metal complexes of this compound, obtaining suitable single crystals allows for the unambiguous determination of the coordination geometry around the metal center, the conformation of the ligand, and any intermolecular interactions within the crystal lattice.

Methods for Probing Electronic Properties

Application of ¹J(PtP) Data in Electronic Property Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants, is a powerful tool for probing the electronic environment within coordination complexes. For platinum-phosphine complexes involving this compound, the one-bond platinum-phosphorus coupling constant, ¹J(PtP), provides significant information regarding the electronic properties of the phosphine ligand and the nature of the Pt-P bond acs.orgacs.orgresearchgate.net.

The ¹J(PtP) coupling constant is primarily influenced by the Fermi contact interaction, which is dependent on the s-electron density at the platinum and phosphorus nuclei acs.org. Consequently, changes in the electronic environment around the phosphorus atom, induced by the substituents of the phosphine ligand (in this case, the structure of this compound), directly affect the s-character of the Pt-P bond and, thus, the magnitude of ¹J(PtP) acs.orgresearchgate.net.

Research has shown a correlation between the magnitude of ¹J(PtP) and the σ-donating ability of phosphine ligands in platinum(II) complexes acs.orgresearchgate.net. Generally, stronger σ-donor ligands increase the electron density at the platinum center, leading to a larger s-character in the Pt-P bond and a larger ¹J(PtP) value acs.orgresearchgate.net. Conversely, weaker σ-donors or ligands with significant π-acceptor character tend to result in smaller ¹J(PtP) values acs.orgresearchgate.net.

Therefore, by synthesizing platinum complexes coordinated with this compound and analyzing their ³¹P and ¹⁹⁵Pt NMR spectra to determine the ¹J(PtP) coupling constants, researchers can gain quantitative insights into the electron-donating or withdrawing capabilities of this compound within that specific coordination environment. Comparing these values to those of platinum complexes with well-characterized phosphine ligands can help establish the electronic profile of this compound.

For example, typical ¹J(PtP) coupling constants for platinum-phosphine complexes can range from approximately 1300 Hz to 4000 Hz, depending on the oxidation state of platinum, the nature of other ligands, and the specific phosphine structure huji.ac.il. Platinum(II) complexes generally exhibit larger ¹J(PtP) values compared to platinum(0) complexes acs.orgresearchgate.net.

Based on the general principles derived from studies on related platinum-phosphine systems, the ¹J(PtP) data for this compound complexes would be interpreted as follows:

| Electronic Property of this compound | Expected Trend in ¹J(PtP) (in Pt(II) complexes) |

| Stronger σ-Donor | Larger ¹J(PtP) |

| Weaker σ-Donor | Smaller ¹J(PtP) |

This table illustrates the expected correlation, allowing researchers to infer the relative σ-donating strength of this compound when coordinated to platinum by measuring the ¹J(PtP) value in a comparable series of complexes. Further detailed research, including the synthesis and spectroscopic analysis of various platinum complexes incorporating this compound, is necessary to establish a specific range of ¹J(PtP) values for this ligand and to fully understand how its unique structure influences its electronic properties in different coordination environments.

Data Table: Expected Correlation between this compound Electronic Property and ¹J(PtP) in Pt(II) Complexes

| Electronic Property of this compound | Expected Trend in ¹J(PtP) (in Pt(II) complexes) |

| Stronger σ-Donor | Larger ¹J(PtP) |

| Weaker σ-Donor | Smaller ¹J(PtP) |

This table is based on established correlations in platinum-phosphine chemistry and serves as a framework for interpreting experimental ¹J(PtP) data obtained for this compound complexes.

Future Research Directions and Outlook for O Dan2phos Catalysis

Development of Novel o-DAN2PHOS Derivatives for Enhanced Catalytic Performance

A key area for future research involves the rational design and synthesis of novel this compound derivatives. Modifying the structure of the ligand can significantly impact its electronic and steric properties, thereby tuning its interaction with metal centers and influencing catalytic activity, selectivity, and stability. wikipedia.orgnih.gov For instance, studies have shown that variations within the DANPHOS family, including o-DANPHOS itself, can lead to superior performance compared to other common phosphine (B1218219) ligands like TPPTS in specific palladium-catalyzed transformations, such as the cleavage of allyl-carbamate linkages. wikipedia.orgnih.gov

Future work could focus on:

Introducing different solubilizing groups to enhance performance in a wider range of solvents or specific biological environments. wikipedia.orgnih.gov

Modifying the phosphine core or the aryl substituents to modulate electron density and steric bulk around the metal center, optimizing activity for specific reaction types.

Synthesizing chiral derivatives to induce asymmetry in catalytic transformations.

Detailed studies on the effect of these structural modifications on catalytic outcomes, supported by kinetic and mechanistic investigations, will be crucial in developing next-generation this compound ligands with enhanced performance and expanded applicability. The optimal ratio of metal to phosphine ligand has also been shown to be critical for improved catalytic performance, suggesting that derivative design should consider these synergistic effects. wikipedia.orgnih.gov

Integration of this compound in Flow Chemistry and Continuous Processes

The inherent advantages of flow chemistry and continuous processes, such as improved safety, scalability, and efficiency, make their integration with this compound catalysis a compelling future direction. This compound's reported robust performance in polar and aqueous media nih.gov is particularly relevant for flow systems, where water is often a desirable solvent for sustainability reasons.

Research in this area could explore:

Immobilization of this compound-metal complexes onto solid supports suitable for packed-bed or continuous stirred-tank flow reactors.

Development of biphasic catalytic systems utilizing the water solubility of this compound ligands to facilitate catalyst separation and recycling in continuous flow.

Optimization of reaction parameters, such as flow rate, temperature, and pressure, to maximize conversion and selectivity in continuous processes.

Integrating this compound into flow platforms could enable more efficient and sustainable production of fine chemicals and pharmaceuticals, leveraging the benefits of continuous manufacturing.

Machine Learning Approaches for this compound Ligand Design and Optimization

Machine learning (ML) techniques are increasingly being applied in chemistry for tasks such as reaction prediction, catalyst discovery, and ligand design. These computational tools can accelerate the identification of promising new this compound ligands and optimize catalytic conditions by analyzing large datasets and predicting outcomes.

Potential applications of ML in this compound catalysis include:

Predicting the catalytic activity and selectivity of novel this compound derivatives based on their structural features.

Optimizing reaction parameters (e.g., temperature, pressure, reactant concentrations, catalyst loading, metal-to-ligand ratio) for maximum yield and selectivity using ML algorithms.

Designing focused libraries of this compound ligands with desired properties for specific catalytic applications.

Gaining deeper insights into the factors governing the performance of this compound catalysts through data analysis.

Leveraging ML can significantly reduce the time and resources required for experimental screening and optimization, paving the way for the rapid discovery and implementation of high-performance this compound catalytic systems.

Expanding the Scope of this compound-Mediated Stereoselective Transformations

Stereoselective catalysis, the ability to control the stereochemistry of reaction products, is paramount in the synthesis of many pharmaceuticals and fine chemicals. While the provided information highlights the general catalytic activity of o-DANPHOS, expanding the scope of this compound-mediated stereoselective transformations is a significant future challenge.

Research efforts could focus on:

Developing chiral this compound ligands or utilizing existing ones in asymmetric catalytic reactions.

Exploring the application of this compound in various enantioselective transformations, such as asymmetric hydrogenation, asymmetric C-C bond formation, and asymmetric oxidation.

Mechanistic investigations to understand the origin of stereoselectivity in this compound-catalyzed reactions and guide the design of more effective chiral systems.

Success in this area would greatly enhance the value of this compound as a versatile ligand for the synthesis of enantioenriched compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.